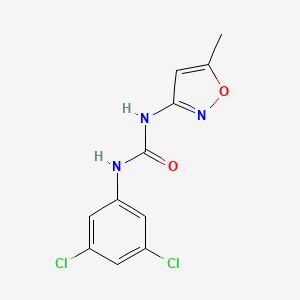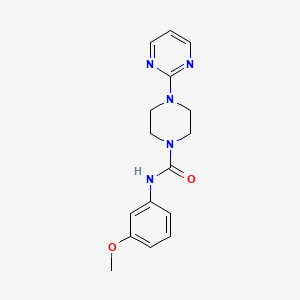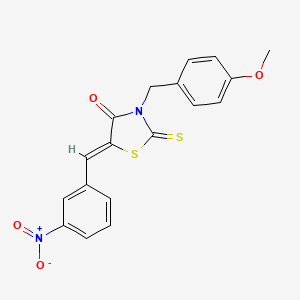![molecular formula C18H21NO2 B5381264 3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B5381264.png)
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide, also known as ML297, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide acts as a potent and selective inhibitor of the TRPM8 ion channel by binding to a specific site on the channel protein and preventing the influx of calcium ions into the cell. This leads to the inhibition of various downstream signaling pathways, such as the activation of protein kinase C (PKC) and the release of neurotransmitters, which are involved in the regulation of pain sensation and cold-induced responses.
Biochemical and Physiological Effects:
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has been found to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to reduce the growth and proliferation of prostate cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has been found to improve the cognitive function and memory deficits in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has several advantages for lab experiments, including its high potency and selectivity against the TRPM8 ion channel, its ability to penetrate cell membranes and reach intracellular targets, and its low toxicity and side effects. However, its limitations include its relatively high cost and the lack of availability of specific antibodies and other tools for studying the TRPM8 ion channel.
Orientations Futures
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has several potential future directions, including the development of more potent and selective TRPM8 inhibitors for therapeutic applications in pain and cancer, the investigation of the role of TRPM8 in other physiological processes, such as thermoregulation and cold-induced responses, and the development of specific tools and assays for studying the TRPM8 ion channel. Additionally, 3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide could be used as a lead compound for the development of novel drugs targeting other ion channels and receptors involved in pain and inflammation.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide involves the reaction between 3-methoxybenzoic acid and 1-(4-methylphenyl)propan-1-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with thionyl chloride and N,N-dimethylformamide (DMF) to obtain the final product.
Applications De Recherche Scientifique
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has been found to exhibit potent and selective activity against the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the regulation of various physiological processes, such as pain sensation, thermoregulation, and cold-induced responses. As such, 3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide has been investigated for its potential therapeutic applications in various diseases, including prostate cancer, neuropathic pain, and cold allodynia.
Propriétés
IUPAC Name |
3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-17(14-10-8-13(2)9-11-14)19-18(20)15-6-5-7-16(12-15)21-3/h5-12,17H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHPQLLVDGPNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide hydrochloride](/img/structure/B5381190.png)
![3-[({1-[(1-phenyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5381206.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5381214.png)


![2-{2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B5381230.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide](/img/structure/B5381237.png)
![2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide](/img/structure/B5381241.png)
![7-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5381248.png)

![3-chloro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5381256.png)
![1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol](/img/structure/B5381257.png)

![N-benzyl-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B5381276.png)